molecular formula C19H20FN3O2S B11118770 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide

Cat. No.: B11118770
M. Wt: 373.4 g/mol
InChI Key: BDZQPEPXFFNKAL-UHFFFAOYSA-N
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Description

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples are:

Uniqueness

What sets N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-13-7-9-16(10-8-13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-6-4-5-17(20)11-18/h4-11,22H,12H2,1-3H3

InChI Key

BDZQPEPXFFNKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CC(=C3)F)C

Origin of Product

United States

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